LRRK2-IN-14

Parkinson's disease LRRK2 kinase inhibition G2019S mutant

Preclinical LRRK2 studies often lack quantitative brain engagement and cardiac safety data. LRRK2-IN-14 solves this with a single oral dose reducing brain pLRRK2 to 34% of control (30 mg/kg, ICR mice) and a known hERG IC50 of 22 μM. • 6.3 nM cellular IC50 against LRRK2 G2019S; 79.3% metabolic stability in liver microsomes • Brain-penetrant macrocyclic scaffold orthogonal to LRRK2-IN-1 for cross-validation • Oral bioavailability enables chronic dosing without parenteral confounds

Molecular Formula C17H18F3N5O2
Molecular Weight 381.35 g/mol
Cat. No. B12371602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2-IN-14
Molecular FormulaC17H18F3N5O2
Molecular Weight381.35 g/mol
Structural Identifiers
SMILESCN1CCCNC2=NC(=NC=C2C(F)(F)F)NC3=C(C=CC(=C3)C1=O)OC
InChIInChI=1S/C17H18F3N5O2/c1-25-7-3-6-21-14-11(17(18,19)20)9-22-16(24-14)23-12-8-10(15(25)26)4-5-13(12)27-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,21,22,23,24)
InChIKeyBAZMNABWFUQBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2-IN-14: Macrocyclic LRRK2 Inhibitor for Parkinson's Research


LRRK2-IN-14 (also designated Compound 8) is an orally bioavailable macrocyclic inhibitor of leucine-rich repeat kinase 2 (LRRK2), specifically optimized to target the pathogenic G2019S mutant that drives familial and sporadic Parkinson's disease pathogenesis [1]. The compound emerged from a structure-based de novo design campaign that concurrently optimized biochemical potency and blood-brain barrier (BBB) permeability, yielding a lead candidate with nanomolar cellular activity, demonstrable brain penetration, and favorable in vitro metabolic stability [1]. LRRK2-IN-14 has undergone pharmacological profiling including in vivo target engagement studies in mice, establishing its utility as a research tool for interrogating LRRK2-dependent signaling in neurodegenerative disease models [1].

Brain-penetrant macrocyclic LRRK2 inhibitor for Parkinson's disease pathway models
Orally bioavailable probe with reported in vivo brain target engagement
Orthogonal scaffold to LRRK2-IN-1 for validation studies

Why LRRK2-IN-14 Cannot Be Substituted Casually


LRRK2 inhibitors exhibit profound divergence in kinase selectivity fingerprints, off-target liabilities (most critically hERG cardiac ion channel inhibition), brain penetration efficiency, and in vivo target engagement kinetics [1]. Even among compounds with similar nominal potency against LRRK2 G2019S, differences in blood-brain barrier permeability, metabolic stability, and hERG safety margins can produce discordant pharmacodynamic outcomes in rodent models of Parkinson's disease [1]. Substituting LRRK2-IN-14 with another LRRK2 inhibitor without rigorous cross-validation—particularly in studies requiring consistent brain LRRK2 suppression, defined cardiac safety windows, or predictable oral exposure—risks introducing confounding variables that undermine experimental reproducibility and data interpretability.

Kinase selectivity profiles diverge Off-target kinase inhibition may shift phenotypic outcomes in pathway studies.
hERG liability context may differ Lack of disclosed cardiac ion channel data for many comparators introduces uncertainty in safety pharmacology models.
Brain penetration efficiency not uniform BBB permeability and in vivo target engagement can vary, altering brain exposure and pharmacodynamic readouts.

LRRK2-IN-14 Differentiation Guide Against Key Comparators


Cellular Potency Against LRRK2 G2019S

LRRK2-IN-14 inhibits LRRK2(G2019S) cell activity with an IC50 of 6.3 nM [1]. In cross-study comparisons, the widely used LRRK2-IN-1 exhibits an IC50 of 6 nM for the same mutant , GNE-7915 shows an IC50 of 9 nM , and MLi-2 demonstrates sub-nanomolar potency with cellular IC50 values ranging from 0.76 nM (purified kinase assay) to 3.4 nM (radioligand binding) [2]. While LRRK2-IN-14 and LRRK2-IN-1 are nearly equipotent in cellular assays, LRRK2-IN-14 possesses a distinct macrocyclic scaffold that may confer differential selectivity and pharmacokinetic properties.

G2019S Cellular IC50
Cross-study comparable
6.3 nM (LRRK2-IN-14)
LRRK2-IN-1: 6 nM; MLi-2: 0.76–3.4 nM
Supports orthogonal scaffold validation and potency comparison
Cell-based assay context; cross-study comparison
Parkinson's disease LRRK2 kinase inhibition G2019S mutant

Cardiotoxicity Risk: hERG Channel Inhibition

LRRK2-IN-14 inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 22 μM [1], providing a quantified metric for assessing potential QT prolongation risk. LRRK2-IN-1, a structurally distinct LRRK2 inhibitor, also exhibits an hERG IC50 of 22 μM [2]. In contrast, many advanced LRRK2 inhibitors such as GNE-7915 and MLi-2 lack publicly disclosed hERG data, creating uncertainty regarding their cardiac safety profiles in preclinical in vivo studies.

hERG Channel IC50
Cross-study comparable
22 μM (LRRK2-IN-14)
LRRK2-IN-1: 22 μM; GNE-7915, MLi-2 not reported
Quantified cardiac ion channel context for model safety endpoints
Patch-clamp assay; disclosure enables risk assessment
cardiac safety hERG liability LRRK2 inhibitor safety pharmacology

In Vivo Brain Target Engagement

LRRK2-IN-14, administered orally at 30 mg/kg as a single dose to ICR mice, reduced phosphorylated LRRK2 (pLRRK2) levels in the brain to 34% of control, confirming effective blood-brain barrier penetration and robust target engagement [1]. In comparison, GNE-7915 requires a higher dose of 50 mg/kg (i.p. or p.o.) to achieve concentration-dependent pLRRK2 knockdown in BAC transgenic mice expressing human G2019S LRRK2 . Quantitative brain pLRRK2 reduction data for LRRK2-IN-1 at defined oral doses are not readily available in the public domain.

In Vivo Brain pLRRK2
Cross-study comparable
34% remaining at 30 mg/kg p.o.
GNE-7915: knockdown at 50 mg/kg
Demonstrates brain-penetrant oral target engagement
ICR mouse model; single oral dose
blood-brain barrier penetration in vivo target engagement pLRRK2 pharmacodynamics

Hepatic Metabolic Stability in Liver Microsomes

LRRK2-IN-14 demonstrates high metabolic stability in liver microsomes, with 79.3% of the compound remaining after 30 minutes of incubation at 1 μM [1]. This quantified stability metric supports its observed oral bioavailability and sustained systemic exposure. While GNE-7915 is reported to show 'minimal turnover' in human hepatocytes , quantitative % remaining values are not publicly disclosed. The explicit 79.3% stability datum for LRRK2-IN-14 provides a concrete benchmark for researchers to predict in vivo pharmacokinetic behavior and design appropriate dosing regimens.

Microsomal Stability
Supporting evidence
79.3% remaining (30 min, 1 μM)
Supports oral exposure modeling and dosing design
Liver microsome assay; comparator data qualitative only
metabolic stability liver microsomes oral bioavailability prediction

Oral Bioactivity Validation

LRRK2-IN-14 is explicitly characterized as an orally active LRRK2 inhibitor [1], with in vivo brain target engagement demonstrated following oral gavage (30 mg/kg p.o.) in mice [1]. This oral activity is corroborated by its high metabolic stability (79.3% remaining in liver microsomes) [1]. While modern LRRK2 inhibitors including MLi-2 [2] and GNE-7915 are also orally bioavailable, LRRK2-IN-14's oral activity is directly linked to quantified brain pLRRK2 reduction, providing a clear pharmacodynamic anchor for oral dosing studies.

Oral Bioactivity
Supporting evidence
Oral brain pLRRK2 reduction confirmed
MLi-2, GNE-7915 also orally active; explicit dose-response data scarce
Oral dosing fit with quantified brain engagement anchor
30 mg/kg p.o. mouse PK/PD study
oral bioavailability preclinical dosing LRRK2 inhibitor administration

Optimal Preclinical Application Scenarios


In Vivo Parkinson's Models with Defined Oral Dosing

LRRK2-IN-14 is ideally suited for chronic oral dosing studies in rodent models of Parkinson's disease where consistent brain LRRK2 suppression is required. The compound has been demonstrated to reduce brain pLRRK2 levels to 34% of control following a single 30 mg/kg oral dose in ICR mice [1], providing a clear pharmacodynamic benchmark for dose selection. This quantified brain target engagement, combined with its oral activity and high metabolic stability (79.3% remaining in liver microsomes) [1], enables researchers to design rigorous dose-response studies without the confounding variable of parenteral administration.

Cardiac Safety Studies with Explicit hERG Data

LRRK2-IN-14 is a rational choice for preclinical studies where cardiac safety is a primary endpoint or exclusion criterion, owing to its explicitly quantified hERG IC50 of 22 μM [1]. In contrast to many other LRRK2 inhibitors that lack publicly disclosed hERG data, LRRK2-IN-14's known cardiac ion channel liability allows researchers to prospectively power safety pharmacology studies, incorporate appropriate ECG monitoring, or select this compound when a defined hERG margin is acceptable for the experimental context [1].

Orthogonal Validation with Alternative Scaffold

LRRK2-IN-14 serves as an excellent orthogonal tool compound for validating LRRK2-dependent phenotypes initially identified using LRRK2-IN-1. The two compounds exhibit nearly identical cellular potency against LRRK2 G2019S (6.3 nM vs. 6 nM) and comparable hERG liability (both 22 μM) [1], yet possess distinct chemical scaffolds—LRRK2-IN-14 is a macrocyclic inhibitor, whereas LRRK2-IN-1 is a non-macrocyclic small molecule. Using LRRK2-IN-14 to confirm LRRK2-IN-1 findings helps rule out scaffold-specific off-target effects and strengthens mechanistic conclusions.

PK/PD Modeling Leveraging Metabolic Stability

LRRK2-IN-14's explicitly reported metabolic stability of 79.3% remaining in liver microsomes [1] provides a quantitative input parameter for physiologically based pharmacokinetic (PBPK) modeling and allometric scaling exercises. Researchers seeking to predict human oral exposure or to design optimal dosing regimens for efficacy studies can incorporate this concrete stability metric into their models, in contrast to relying on qualitative descriptors like 'minimal turnover' that are available for some comparator compounds.

Application
Selection Property
Validation Focus
Parkinson's disease rodent model studies
Brain-penetrant oral dosing with target engagement data
Brain pLRRK2 reduction after oral administration
Cardiac endpoint safety pharmacology
Quantified hERG ion channel inhibition profile
hERG IC50 margin evaluation in preclinical models
Orthogonal scaffold validation
Alternative macrocyclic inhibitor scaffold
Scaffold-specific off-target effect exclusion
PK/PD modeling and exposure prediction
Quantitative metabolic stability in liver microsomes
Microsomal stability integration into allometric scaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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